molecular formula C20H21ClN2O2S B12536571 1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- CAS No. 651335-26-1

1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-

Cat. No.: B12536571
CAS No.: 651335-26-1
M. Wt: 388.9 g/mol
InChI Key: YIHAMIRPVATNAF-UHFFFAOYSA-N
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Description

1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic aromatic organic compounds that are widely studied due to their presence in many natural products and pharmaceuticals. This particular compound features a chloro, methyl, and phenylsulfonyl group attached to the indole core, along with a pyrrolidinylmethyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- typically involves multi-step organic reactions. A common approach might include:

    Formation of the Indole Core: Starting from an appropriate precursor, such as an aniline derivative, the indole core can be synthesized through a Fischer indole synthesis or other cyclization methods.

    Introduction of Substituents: The chloro, methyl, and phenylsulfonyl groups can be introduced through electrophilic aromatic substitution reactions.

    Attachment of Pyrrolidinylmethyl Group: This step might involve nucleophilic substitution or other coupling reactions to attach the pyrrolidinylmethyl group to the indole core.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific substituents.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents or replace existing ones.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, such as acting as a drug candidate or lead compound.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)- would depend on its specific interactions with molecular targets. This might involve:

    Binding to Enzymes or Receptors: The compound could inhibit or activate specific enzymes or receptors, leading to a biological effect.

    Pathways Involved: The compound might affect signaling pathways, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    1H-Indole, 3-(phenylsulfonyl)-1-(2-pyrrolidinylmethyl)-: Lacks the chloro and methyl groups.

    1H-Indole, 4-chloro-2-methyl-3-(phenylsulfonyl)-: Lacks the pyrrolidinylmethyl group.

Properties

CAS No.

651335-26-1

Molecular Formula

C20H21ClN2O2S

Molecular Weight

388.9 g/mol

IUPAC Name

3-(benzenesulfonyl)-4-chloro-2-methyl-1-(pyrrolidin-2-ylmethyl)indole

InChI

InChI=1S/C20H21ClN2O2S/c1-14-20(26(24,25)16-8-3-2-4-9-16)19-17(21)10-5-11-18(19)23(14)13-15-7-6-12-22-15/h2-5,8-11,15,22H,6-7,12-13H2,1H3

InChI Key

YIHAMIRPVATNAF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1CC3CCCN3)C=CC=C2Cl)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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